molecular formula C10H13NO4 B1397748 2-Amino-4-(2-methoxyethoxy)-benzoic acid CAS No. 860530-65-0

2-Amino-4-(2-methoxyethoxy)-benzoic acid

Cat. No.: B1397748
CAS No.: 860530-65-0
M. Wt: 211.21 g/mol
InChI Key: UMUQIQADRWIKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-methoxyethoxy)-benzoic acid is an organic compound characterized by its molecular structure, which includes an amino group, a methoxyethoxy group, and a benzoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methoxyethoxy)-benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(2-methoxyethoxy)benzoic acid as the starting material.

  • Nitration: The benzoic acid is nitrated to introduce the amino group, resulting in 2-nitro-4-(2-methoxyethoxy)benzoic acid.

  • Reduction: The nitro group is then reduced to an amino group, yielding the final product, this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methoxyethoxy)-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The methoxyethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-4-(2-methoxyethoxy)benzoic acid.

  • Reduction: Formation of 2-amino-4-(2-methoxyethoxy)benzoic acid.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(2-methoxyethoxy)-benzoic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-4-(2-methoxyethoxy)-benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4-(2-ethoxyethoxy)-benzoic acid: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.

  • 2-Amino-4-(2-hydroxyethoxy)-benzoic acid: Similar structure with a hydroxyethoxy group instead of methoxyethoxy.

Uniqueness: 2-Amino-4-(2-methoxyethoxy)-benzoic acid is unique due to its methoxyethoxy group, which imparts different chemical and physical properties compared to similar compounds. This difference can affect its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-amino-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQIQADRWIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(2-methoxyethoxy)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.